molecular formula C19H10N2O3 B1240680 Calothrixin A

Calothrixin A

Cat. No. B1240680
M. Wt: 314.3 g/mol
InChI Key: CMDAFIAGTOCRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Calothrixin A is a natural product found in Calothrix and Bacteria with data available.

Scientific Research Applications

Anticancer Properties

Calothrixin A, derived from the cyanobacterium Calothrix, exhibits significant anticancer properties. It has been demonstrated to be effective against human cancer cells, such as Jurkat cancer cells, by inducing apoptotic cell death. This process involves time- and concentration-dependent manners, G2/M cell cycle arrest, and DNA damage, likely due to its redox-active nature and ability to induce intracellular formation of reactive oxygen species (Chen, Smith, & Waring, 2003). Additionally, Calothrixin A has shown effectiveness in inhibiting class I histone deacetylases in human melanoma cells, leading to suppressed cell growth and induced apoptosis (Singh, Xu, Velu, & Katiyar, 2015).

DNA Interaction

Studies reveal Calothrixin A's interaction with DNA, particularly in cancer cells. It has been observed binding to the DNA quadruplex formed at the promotor region of c-myc, a gene involved in cancer development. This binding suggests a mechanism through which Calothrixin A exhibits its anticancer activity, potentially by interfering with genetic regulation in cancer cells (Owen & Keniry, 2009).

Topoisomerase Inhibition

Calothrixin A has been identified as a poison for human DNA topoisomerase I, an enzyme critical in DNA replication. Its ability to inhibit topoisomerase I and induce reversible cell cycle effects, such as G1 arrest and accumulation in S and G2/M phases, highlights its potential as a therapeutic agent in cancer treatment (Khan, Lu, & Hecht, 2009).

Delivery Mechanisms

Research has explored the delivery of Calothrixin A in liposomal nanoparticles for anticancer activity. The creation of liposomes with high encapsulation efficiencies offers a promising way to enhance the therapeutic application of Calothrixin B, a compound with low water solubility, and similar bioactive properties (Yingyuad, Sinthuvanich, Leepasert, Thongyoo, & Boonrungsiman, 2018).

Antimalarial Activity

Additionally, Calothrixin A has shown antimalarial activity against Plasmodium falciparum, the causative agent of the most deadly form of malaria. This activity broadens its potential therapeutic applications beyond oncology (Matsumoto, Choshi, Hourai, Zamami, Sasaki, Abe, Ishikura, Hatae, Iwamura, Tohyama, Nobuhiro, & Hibino, 2012).

properties

Product Name

Calothrixin A

Molecular Formula

C19H10N2O3

Molecular Weight

314.3 g/mol

IUPAC Name

20-oxido-10-aza-20-azoniapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1(13),3(11),4,6,8,14,16,18,20-nonaene-2,12-dione

InChI

InChI=1S/C19H10N2O3/c22-18-12-9-21(24)14-8-4-2-6-11(14)15(12)19(23)17-16(18)10-5-1-3-7-13(10)20-17/h1-9,20H

InChI Key

CMDAFIAGTOCRGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)C4=C(C3=O)C=[N+](C5=CC=CC=C54)[O-]

synonyms

calothrixin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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